molecular formula C14H18F3N3O2S B2757720 2,2,2-trifluoro-N-[3-(4-methylpiperazino)-3-oxo-1-(2-thienyl)propyl]acetamide CAS No. 861209-42-9

2,2,2-trifluoro-N-[3-(4-methylpiperazino)-3-oxo-1-(2-thienyl)propyl]acetamide

Cat. No.: B2757720
CAS No.: 861209-42-9
M. Wt: 349.37
InChI Key: BHWHPXUETORIBK-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-[3-(4-methylpiperazino)-3-oxo-1-(2-thienyl)propyl]acetamide is a complex organic compound known for its unique chemical structure and properties. It features a trifluoromethyl group, a piperazine ring, and a thienyl group, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-[3-(4-methylpiperazino)-3-oxo-1-(2-thienyl)propyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-thiophenecarboxaldehyde with 4-methylpiperazine to form an intermediate, which is then reacted with trifluoroacetic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N-[3-(4-methylpiperazino)-3-oxo-1-(2-thienyl)propyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2,2,2-trifluoro-N-[3-(4-methylpiperazino)-3-oxo-1-(2-thienyl)propyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[3-(4-methylpiperazino)-3-oxo-1-(2-thienyl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,2,2-trifluoro-N-[3-(4-methylpiperazino)-3-oxo-1-(2-thienyl)propyl]acetamide apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group, piperazine ring, and thienyl group allows it to participate in a wide range of reactions and makes it a valuable compound in various fields of research .

Properties

IUPAC Name

2,2,2-trifluoro-N-[3-(4-methylpiperazin-1-yl)-3-oxo-1-thiophen-2-ylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O2S/c1-19-4-6-20(7-5-19)12(21)9-10(11-3-2-8-23-11)18-13(22)14(15,16)17/h2-3,8,10H,4-7,9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWHPXUETORIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CC(C2=CC=CS2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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